![molecular formula C24H21F3N4OS B14971914 (3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone](/img/structure/B14971914.png)
(3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{3-METHYL-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL}-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives.
Vorbereitungsmethoden
The synthesis of 1-{3-METHYL-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL}-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE typically involves a multi-step process. One common method includes the reaction of thiourea, acetone (or trifluoroacetone), and α-bromoacetophenone to form the imidazo[2,1-b][1,3]thiazole core . This intermediate is then further reacted with appropriate reagents to introduce the piperazine and trifluoromethylphenyl groups. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1-{3-METHYL-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL}-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Reagents and Conditions: Common reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature and pH are crucial for controlling the reaction pathways and yields.
Major Products: The major products formed depend on the specific reaction and conditions used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1-{3-METHYL-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL}-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. For example, in its anticancer activity, the compound may inhibit key enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context and application .
Vergleich Mit ähnlichen Verbindungen
1-{3-METHYL-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL}-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE can be compared with other imidazo[2,1-b][1,3]thiazole derivatives, such as:
3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole: This compound lacks the piperazine and trifluoromethylphenyl groups, which may result in different biological activities and applications.
3-Methyl-6-(4-(trifluoromethyl)phenyl)imidazo[2,1-b][1,3]thiazole: This compound has a similar structure but lacks the piperazine group, which may affect its chemical reactivity and biological properties.
Eigenschaften
Molekularformel |
C24H21F3N4OS |
|---|---|
Molekulargewicht |
470.5 g/mol |
IUPAC-Name |
(3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C24H21F3N4OS/c1-16-21(33-23-28-20(15-31(16)23)17-6-3-2-4-7-17)22(32)30-12-10-29(11-13-30)19-9-5-8-18(14-19)24(25,26)27/h2-9,14-15H,10-13H2,1H3 |
InChI-Schlüssel |
YWYLTXOWZJPLSL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)N4CCN(CC4)C5=CC=CC(=C5)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7'-hydroxy-8'-[(4-methylpiperidin-1-yl)methyl]-2H,2'H-3,4'-bichromene-2,2'-dione](/img/structure/B14971834.png)
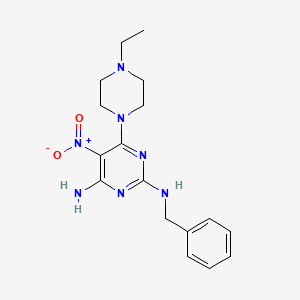
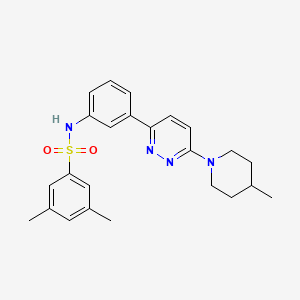
![7-(4-ethoxy-3-methoxyphenyl)-N-(2-methoxy-5-methylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14971849.png)
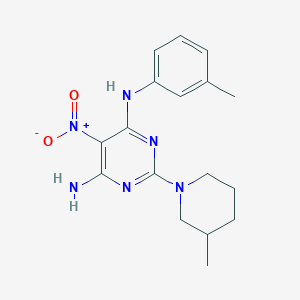
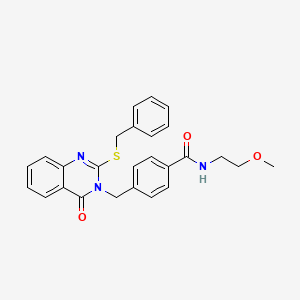
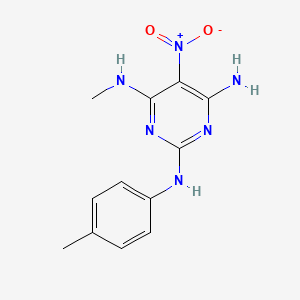
![N1-phenyl-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B14971885.png)

![5-methyl-7-(4-methylphenyl)-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14971893.png)
![8-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one](/img/structure/B14971898.png)
![N-(2,6-Dimethylphenyl)-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)acetamide](/img/structure/B14971906.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-2,1-benzoxazole-5-carboxamide](/img/structure/B14971932.png)
![N-(5-chloro-2-methylphenyl)-5-methyl-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14971940.png)
